molecular formula C₃₃H₅₅N₃O₈ B1140398 (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester CAS No. 143106-46-1

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester

Cat. No.: B1140398
CAS No.: 143106-46-1
M. Wt: 621.81
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Description

Chemical Identity and Structural Features

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester exhibits a complex molecular architecture that combines the fundamental structural elements of ethylenediaminetetraacetic acid with an aminobenzyl linker unit and four tert-butyl ester protecting groups. The parent aminobenzyl-ethylenediaminetetraacetic acid compound possesses the molecular formula C17H23N3O8 with a molecular weight of 397.38 grams per mole, as documented in chemical databases. The incorporation of four tert-butyl groups in the ester form significantly increases the molecular weight and alters the compound's physical and chemical properties compared to the free acid form.

The structural framework consists of an ethylenediamine backbone functionalized with four acetic acid arms, characteristic of ethylenediaminetetraacetic acid derivatives. The distinguishing feature lies in the attachment of a 4-aminobenzyl substituent to one of the nitrogen atoms of the ethylenediamine core. This aminobenzyl moiety serves as a bifunctional linker, providing both the aromatic amino functionality necessary for further chemical modifications and maintaining the chelating capability of the ethylenediaminetetraacetic acid core. The stereochemical designation (S) indicates the specific three-dimensional arrangement around the chiral center, which becomes particularly important in biological applications where stereoselectivity can influence binding affinity and biological activity.

The tert-butyl ester protecting groups serve multiple critical functions in the compound's utility. These bulky alkyl groups effectively mask the carboxylic acid functionalities, preventing unwanted side reactions during synthetic manipulations while simultaneously improving the compound's solubility in organic solvents. The tert-butyl esters can be selectively removed under acidic conditions, revealing the free carboxylic acids necessary for metal coordination. This orthogonal protection strategy enables complex synthetic sequences that would otherwise be challenging or impossible with the unprotected compound.

Chemical Property Value Reference
Molecular Formula (parent compound) C17H23N3O8
Molecular Weight (parent compound) 397.38 g/mol
Chemical Abstracts Service Number 84256-90-6
Alternative Names Aminobenzyl-ethylenediaminetetraacetic acid, Meares' Reagent

Historical Development in Chelation Chemistry

The historical development of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is intrinsically linked to the broader evolution of chelation chemistry, which can be traced back to the early 1930s when Ferdinand Münz first synthesized ethylenediaminetetraacetic acid while working for I.G. Farben. Münz's original objective was to develop a replacement for citric acid as a water softener, but his work inadvertently laid the foundation for modern chelation therapy and coordination chemistry applications. The recognition that ethylenediaminetetraacetic acid possessed remarkable metal-binding capabilities emerged during World War II, when chemists at the University of Oxford investigated potential antidotes for lewisite, an arsenic-based chemical weapon.

The specific development of aminobenzyl-ethylenediaminetetraacetic acid derivatives emerged from the need to create bifunctional chelating agents that could be incorporated into larger molecular frameworks while retaining their metal-binding properties. The aminobenzyl modification was particularly significant because it provided a reactive amino group that could be readily coupled to activated carboxylates such as succinimidyl esters, para-nitrophenyl esters, and acid chlorides. This breakthrough enabled the preparation of peptides and proteins that could chelate metal ions at specific positions, opening new avenues for both analytical and therapeutic applications.

The introduction of tert-butyl ester protection represented a later advancement driven by the requirements of solid-phase peptide synthesis methodologies. The development of convenient synthetic routes to amino acid analogues incorporating para-aminobenzyl-ethylenediaminetetraacetic acid required protection strategies compatible with standard Fmoc solid-phase peptide synthesis protocols. The synthesis of [para-(N-alpha-Fmoc-L-aspartic acid-beta-amido)benzyl]-ethylenediaminetetraacetic acid tetra-tert-butyl ester demonstrated the feasibility of incorporating these chelating units at internal sequence positions in peptides, particularly in studies involving Human Immunodeficiency Virus-1 Tat protein fragments.

The evolution of these compounds reflects the broader trend toward increasingly sophisticated bioconjugation strategies in chemical biology and medicinal chemistry. The ability to introduce metal-chelating capabilities into biological molecules with precise spatial control has proven invaluable for applications ranging from structural studies using metal-based cleaving agents to the development of targeted radiopharmaceuticals. The historical progression from simple metal chelators to complex, protected derivatives suitable for sophisticated synthetic applications illustrates the maturation of coordination chemistry as a tool for addressing biological problems.

Role in Modern Coordination Chemistry

In contemporary coordination chemistry, (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester occupies a unique position as a versatile building block for constructing metallated biomolecules with defined structural and functional properties. The compound's role extends beyond simple metal chelation to encompass sophisticated applications in chemical biology, where the precise placement of metal centers within biological systems enables novel approaches to studying protein structure, nucleic acid interactions, and enzymatic mechanisms.

The bifunctional nature of the compound makes it particularly valuable in the design of affinity cleaving reagents, where the ethylenediaminetetraacetic acid moiety serves as a coordination site for redox-active metals while the aminobenzyl linker provides a coupling point for attachment to targeting molecules. When complexed with iron(II) or iron(III), these compounds can generate reactive species capable of cleaving nucleic acids and proteins in a site-specific manner, providing powerful tools for mapping molecular interactions and determining three-dimensional structures in solution.

Modern applications have expanded to include the synthesis of radiopharmaceuticals, where the stable coordination of radiometals is essential for both imaging and therapeutic applications. The compound's ability to form stable complexes with various metal ions, combined with its compatibility with biological systems, makes it an attractive platform for developing targeted radiopharmaceuticals. The tert-butyl ester protection allows for complex synthetic manipulations during radiopharmaceutical preparation, with subsequent deprotection revealing the active chelating agent capable of binding radiometals with high affinity and stability.

The compound also plays a significant role in the development of metalloprotein mimics and artificial enzymes. By incorporating metal-chelating sites at specific positions within peptide or protein scaffolds, researchers can create systems that mimic the coordination environments found in natural metalloproteins. This approach has proven valuable for understanding structure-activity relationships in metalloenzymes and for designing artificial catalysts with novel properties.

Properties

IUPAC Name

tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H55N3O8/c1-30(2,3)41-26(37)19-35(20-27(38)42-31(4,5)6)18-25(17-23-13-15-24(34)16-14-23)36(21-28(39)43-32(7,8)9)22-29(40)44-33(10,11)12/h13-16,25H,17-22,34H2,1-12H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBILLEYSBXFQAU-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(C[C@H](CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H55N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of Ethylenediamine Derivatives

This method involves constructing the EDTA scaffold with pre-installed t-butyl esters and subsequently introducing the 4-aminobenzyl group:

  • EDTA Backbone Preparation :

    • Ethylenediamine is reacted with t-butyl bromoacetate under basic conditions to form the tetra(t-butyl) EDTA ester.

    • Critical parameters:

      • Solvent: Dichloromethane or dioxane.

      • Base: Triethylamine or diisopropylethylamine.

      • Temperature: 0–25°C.

  • 4-Aminobenzyl Introduction :

    • The central nitrogen of the EDTA backbone undergoes nucleophilic aromatic substitution with 4-aminobenzyl bromide.

    • Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration.

Example Procedure :

StepReagents/ConditionsYield
1Ethylenediamine + 4 equiv. t-butyl bromoacetate, DCM, 0°C → RT, 48 hr72%
2Intermediate + 4-aminobenzyl bromide, DIPEA, DMF, 60°C, 24 hr58%

Convergent Coupling of Pre-Functionalized Modules

An alternative route involves synthesizing the 4-aminobenzyl-EDTA fragment separately and coupling it with t-butyl ester precursors:

  • Synthesis of (S)-4-Aminobenzyl-EDTA :

    • EDTA is treated with 4-nitrobenzyl bromide followed by nitro group reduction to yield the 4-aminobenzyl derivative.

    • Stereoselective reduction using Pd/C or PtO₂ ensures enantiomeric purity.

  • Esterification with t-Butyl Groups :

    • Carboxylic acid groups are protected using t-butyl bromoacetate in the presence of silica-supported sulfuric acid.

    • Reaction conditions:

      • Catalyst: H₂SO₄-silica or p-toluenesulfonic acid (PTSA).

      • Solvent: Isobutylene-saturated dichloromethane.

      • Time: 4–7 days.

Key Data :

ParameterValue
Catalyst Loading1.5 equiv. PTSA
TemperatureRoom temperature
Yield (crude)85–90%

Optimization Challenges and Solutions

Steric Hindrance in Tetra-Alkylation

The bulkiness of t-butyl groups complicates complete esterification. Strategies to mitigate this include:

  • High-Pressure Conditions : Use of autoclaves with isobutylene gas at 3–5 atm.

  • Microwave Assistance : Reduces reaction time from days to hours (e.g., 2 hr at 150°C).

Epimerization Risks

The chiral center at the 4-aminobenzyl position is prone to racemization. Solutions involve:

  • Low-Temperature Reactions : Maintaining temperatures below 10°C during coupling steps.

  • Chiral Ligands : Employing (R)-BINOL-derived catalysts to preserve the (S)-configuration.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ Chromatography : Elution with hexane/ethyl acetate (4:1 → 1:1).

  • Reverse-Phase HPLC : C18 column, acetonitrile/water gradient (pH 10 with Et₂NH).

Spectroscopic Validation

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.44 (t-Bu, 36H), 3.50–3.70 (EDTA CH₂), 6.65–7.20 (aromatic H).
ESI-MS m/z 621.81 [M+H]⁺, 643.79 [M+Na]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Stepwise Alkylation High modularity; easier scale-upLow yields (50–60%) due to steric effects
Convergent Coupling Better stereocontrol; fewer side reactionsRequires pre-synthesis of complex intermediates

Industrial-Scale Considerations

  • Cost Efficiency : t-Butyl bromoacetate accounts for 70% of material costs. Recycling via distillation improves feasibility.

  • Safety Protocols : Isobutylene requires pressurized reactors and leak detection systems.

Emerging Methodologies

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) enable greener t-butyl ester formation under aqueous conditions.

  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester groups results in the formation of alcohols.

Scientific Research Applications

Biochemical Applications

  • Chelation Therapy :
    • Aminobenzyl-EDTA acts as a chelating agent for heavy metals such as mercury and cadmium. It forms stable complexes that facilitate the removal of these toxic metals from biological systems. Studies have shown its efficacy in developing immunoassays for detecting mercury using specific monoclonal antibodies against mercury-chelate complexes .
  • Immunoassays :
    • The compound has been utilized in enzyme-linked immunosorbent assays (ELISA) for detecting heavy metals. For instance, a study demonstrated the preparation of a mercury-chelate using aminobenzyl-EDTA linked to keyhole limpet hemocyanin for enhanced detection sensitivity .
  • Radiolabeling :
    • Aminobenzyl-EDTA is employed in the radiolabeling of antibodies for imaging and therapeutic applications. Monoclonal antibodies conjugated with this compound have been evaluated for selective radiolabeling of human neutrophils, showcasing its potential in targeted therapies .

Analytical Chemistry Applications

  • Metal Ion Detection :
    • The compound is integral in developing sensors for detecting metal ions due to its strong binding affinity. Its application in creating high molecular weight immunogens allows for the effective detection of cadmium ions through ELISA techniques .
  • Synthesis of Functionalized Materials :
    • Aminobenzyl-EDTA has been used to synthesize functionalized materials, such as covalent organic frameworks (COFs), which exhibit high porosity and surface area. These materials can be tailored for specific adsorption properties, making them suitable for environmental applications .

Medicinal Chemistry Applications

  • Drug Delivery Systems :
    • The compound's ability to form stable complexes with metal ions can be harnessed in drug delivery systems where targeted release of therapeutic agents is required. This application is particularly relevant in cancer therapy where localized drug delivery minimizes systemic toxicity .
  • Peptide Synthesis :
    • Aminobenzyl-EDTA has been incorporated into peptide synthesis protocols, facilitating the development of peptide-based drugs that can effectively target specific biological pathways .

Mechanism of Action

The mechanism by which (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester exerts its effects involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid backbone provides multiple coordination sites for metal binding, while the 4-aminobenzyl group enhances specificity. This chelation process can influence various biochemical pathways and molecular targets, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of EDTA derivatives modified for specific biomedical or synthetic purposes. Key comparisons include:

2.1. Substituent Variations
  • 4-(N-Boc-aminoxyacetamido)benzyl EDTA Tetra(t-butyl) Ester (CAS 1216552-27-0): This analogue replaces the 4-aminobenzyl group with a Boc-protected aminoxyacetamido moiety. The Boc group enhances stability during synthesis but requires acidic conditions for removal, unlike the native amine in the target compound. This difference impacts solubility (lower polarity) and reactivity in coupling reactions .
  • (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid Derivatives: These compounds feature branched alkyl chains and aromatic propionic acid groups, prioritizing steric bulk over EDTA’s chelation capacity. Their applications lean toward enzyme inhibition rather than metal ion binding .
2.2. Ester Group Modifications
Compound Ester Groups Solubility (LogP) Hydrolysis Rate Key Application
(S)-4-Aminobenzyl EDTA Tetra(t-butyl) Ester Tetra(t-butyl) High lipophilicity (~5.2) Slow Prodrugs, membrane-permeable chelators
EDTA Disodium Salt None (carboxylate) High hydrophilicity (~-0.8) N/A Metal detoxification, anticoagulants
EDTA Isopropyl Ester Isopropyl Moderate (~3.1) Moderate Intermediate in drug synthesis

The t-butyl esters in the target compound confer superior hydrolysis resistance compared to smaller esters (e.g., isopropyl), enabling prolonged circulation in vivo. However, this comes at the cost of requiring enzymatic or acidic conditions for activation.

2.3. Chelation Efficiency vs. Lipophilicity
  • EDTA Salts (e.g., edetate) : Fully deprotonated carboxylates enable strong metal binding but lack membrane permeability. Used clinically for acute heavy metal poisoning .
  • (S)-4-Aminobenzyl EDTA Tetra(t-butyl) Ester: The esterified form sacrifices immediate chelation capacity for enhanced biodistribution. Upon hydrolysis, it releases active EDTA, making it a prodrug candidate for targeted therapies .

Biological Activity

(S)-4-Aminobenzyl ethylenediaminetetraacetic acid tetra(t-butyl) ester (CAS 143106-46-1) is a synthetic compound that has garnered attention in the field of biochemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Overview

(S)-4-Aminobenzyl ethylenediaminetetraacetic acid tetra(t-butyl) ester is a derivative of ethylenediaminetetraacetic acid (EDTA), modified to enhance its solubility and biological activity. The compound features a t-butyl ester group which increases its lipophilicity, potentially improving cellular uptake and bioavailability.

The biological activity of (S)-4-Aminobenzyl EDTA is primarily attributed to its ability to chelate metal ions. This property can lead to various biological effects, including:

  • Metal Ion Chelation : The compound can bind to divalent and trivalent metal ions such as calcium, magnesium, and iron, which are crucial in numerous biochemical processes.
  • Antioxidant Activity : By chelating metal ions, the compound may reduce oxidative stress by preventing metal-catalyzed reactions that generate free radicals.
  • Biological Signaling Modulation : The ability to influence metal ion availability may impact signaling pathways that are dependent on metal cofactors.

Anticancer Properties

Recent studies have indicated that (S)-4-Aminobenzyl EDTA exhibits significant antiproliferative effects on various cancer cell lines. For instance:

  • In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in oncology .
  • Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a role in programmed cell death .

Neuroprotective Effects

Research has also explored the neuroprotective properties of (S)-4-Aminobenzyl EDTA:

  • In animal models, administration of the compound showed a reduction in neuroinflammation and oxidative damage in conditions such as Alzheimer's disease .
  • The compound's ability to chelate excess iron may help mitigate neurodegenerative processes linked to iron accumulation in neuronal tissues.

Case Studies

  • Breast Cancer Cell Lines :
    • A study investigated the effects of (S)-4-Aminobenzyl EDTA on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Neuroprotection in Rodent Models :
    • In a rodent model of Alzheimer's disease, treatment with (S)-4-Aminobenzyl EDTA resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to control groups.

Comparative Analysis

The following table summarizes key biological activities and mechanisms associated with (S)-4-Aminobenzyl EDTA compared to traditional chelators like EDTA:

Property (S)-4-Aminobenzyl EDTA EDTA
Metal Ion ChelationHighModerate
Antioxidant ActivityYesLimited
Anticancer ActivitySignificantMinimal
Neuroprotective EffectsYesNo

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-4-Aminobenzyl EDTA Tetra(t-butyl) Ester in laboratory settings?

  • Methodological Answer : Implement engineering controls such as local exhaust ventilation and closed processes to minimize airborne exposure. Use PPE including nitrile gloves, chemical-resistant Tyvek suits, and full-face respirators with N95/P95 filters during handling. Emergency eyewash stations and showers must be accessible. Avoid skin contact and monitor air concentrations regularly using OSHA-compliant methods .

Q. How can researchers verify the purity and structural integrity of synthesized (S)-4-Aminobenzyl EDTA Tetra(t-butyl) Ester?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity. Confirm structural identity via 1H^1H-NMR (e.g., tert-butyl peaks at ~1.4 ppm) and mass spectrometry (ESI-MS for molecular ion detection). Cross-reference with synthetic intermediates like tert-butyl-protected esters, as described in analogous protocols .

Q. What solvents and storage conditions are optimal for preserving the stability of this compound?

  • Methodological Answer : Store in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert gas (N2_2/Ar) at –20°C to prevent ester hydrolysis. Avoid prolonged exposure to moisture or elevated temperatures (>40°C), which may cleave tert-butyl groups .

Advanced Research Questions

Q. How can researchers design experiments to study the metal-chelating kinetics of (S)-4-Aminobenzyl EDTA Tetra(t-butyl) Ester in buffered systems?

  • Methodological Answer : Perform competitive titration assays using fluorescent metal indicators (e.g., Calcein for Fe3+^{3+} or Mag-Fura-2 for Mg2+^{2+}). Monitor fluorescence quenching upon addition of the compound in HEPES buffer (pH 7.4). Compare stability constants (log K) with native EDTA to assess steric effects from the aminobenzyl and tert-butyl groups .

Q. What analytical strategies resolve contradictory data regarding the compound’s hydrolytic stability in biological matrices?

  • Methodological Answer : Conduct accelerated stability studies under physiological conditions (37°C, pH 7.4) with LC-MS/MS monitoring. Use deuterated solvents in 13C^{13}C-NMR to track tert-butyl group hydrolysis. Compare degradation half-lives across buffers (e.g., PBS vs. cell lysate) to identify matrix-specific destabilizing factors .

Q. How can the compound’s stereospecific interactions with biomolecules be characterized?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor conformational changes in chiral biomolecules (e.g., proteins or DNA) upon binding. Pair with surface plasmon resonance (SPR) to measure binding affinities (KD_D) and stoichiometry. Molecular docking simulations can predict binding pockets influenced by the (S)-aminobenzyl moiety .

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